N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-14(11-4-2-8-20-11)18-12-5-7-16-13(17-12)10-3-1-6-15-9-10/h1-9H,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEPWWOXPPNHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330185 | |
| Record name | N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478046-62-7 | |
| Record name | N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide typically involves the following steps:
Formation of the Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyridine and pyrimidine rings are then coupled with a thiophene derivative. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the thiophene derivative with an amine under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification: Using techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyridine or pyrimidine rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptors: Interacting with receptors on the cell surface and altering their activity.
Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Structural and Functional Insights
- Core Modifications: The parent compound lacks the fused thienopyrimidine or cycloocta[b]thienopyridine scaffolds seen in and , which are associated with enhanced rigidity and binding affinity in kinase targets . Substituent Effects:
- The trifluoromethyl group in improves metabolic stability and lipophilicity, whereas the thiomorpholine group in enhances solubility and hydrogen-bonding capacity .
Chlorophenyl and fluoropropoxy groups () are common in kinase inhibitors for optimizing target engagement and pharmacokinetics .
Biological Activity Trends :
Data Tables
Table 1: Molecular Properties of Selected Analogues
| Compound | Molecular Formula | H-Bond Donors | H-Bond Acceptors | LogP (Predicted) |
|---|---|---|---|---|
| This compound | C₁₃H₁₀N₄OS | 1 | 5 | 2.1 |
| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a–h) | C₁₇H₁₅N₃OS | 1 | 4 | 2.8–3.5 |
| (E)-3-[4-(3-Fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide | C₂₁H₁₉FN₄O₂ | 1 | 6 | 3.2 |
Note: LogP values estimated using analogous structures and software tools.
Biological Activity
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide (CAS: 478046-62-7) is a heterocyclic compound characterized by the presence of pyridine, pyrimidine, and thiophene rings. Its unique structural composition renders it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N4OS |
| Molar Mass | 282.32 g/mol |
| Density | 1.392 g/cm³ |
| Boiling Point | 334.2 °C (predicted) |
| pKa | 10.49 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biological responses:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing normal substrate interaction.
- Receptor Modulation : It can interact with cellular receptors, altering their activity and consequently affecting downstream signaling pathways.
- Signaling Pathway Influence : By affecting intracellular signaling cascades, the compound can modulate cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., cleaved PARP) in MCF-7 breast cancer cells.
- Lung Cancer Research : Another investigation revealed that this compound inhibited the growth of A549 lung cancer cells by inducing cell cycle arrest at the G1 phase, accompanied by increased expression of p21 and p53 proteins.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings
- In Vitro Antibacterial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other heterocyclic compounds known for their biological activities. Below is a comparison table highlighting key differences:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(pyridin-2-yl)amides | Anticancer, Antimicrobial | Contains pyridine and amide functionalities |
| Imidazo[1,2-a]pyridines | Anticancer | Fused pyridine-imidazole ring system |
| Pyrido[2,3-d]pyrimidines | Antiviral, Anticancer | Fused pyridine-pyrimidine rings |
| This compound | Anticancer, Antimicrobial | Combination of pyridine, pyrimidine, thiophene rings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
